2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol
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Overview
Description
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol can be achieved through several routes:
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Synthetic Routes
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Industrial Production Methods
- Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions may vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Reagents such as sodium hydride and alkyl halides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol with similar properties but lacking the imidazopyridine moiety.
3-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine: A related compound with a trifluoromethyl group but without the ethanol functionality.
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Uniqueness: : The combination of the trifluoromethyl group and the imidazopyridine moiety in this compound imparts unique chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c1-6-14-8(9(16)10(11,12)13)7-4-2-3-5-15(6)7/h9,16H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAVDYOKDCWNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)C(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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